molecular formula C18H16FNO2 B14006313 [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate CAS No. 10473-90-2

[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate

Cat. No.: B14006313
CAS No.: 10473-90-2
M. Wt: 297.3 g/mol
InChI Key: COJLTDIHWHCUCX-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester (7ci,8ci) is a synthetic organic compound It is characterized by the presence of a carbamic acid ester functional group, which is linked to a fluorophenyl and a phenyl group through a propynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester typically involves the reaction of dimethylcarbamoyl chloride with 1-(p-fluorophenyl)-1-phenyl-2-propyn-1-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, dimethyl-, 1-phenyl-2-propynyl ester: Lacks the fluorophenyl group, which may affect its binding properties and reactivity.

    Carbamic acid, dimethyl-, 1-(p-chlorophenyl)-1-phenyl-2-propynyl ester: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical and biological properties.

Uniqueness

Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester is unique due to the presence of the fluorophenyl group, which can enhance its stability and reactivity. The combination of the fluorophenyl and phenyl groups with the propynyl chain provides a distinct structural framework that can be exploited for various applications.

Properties

CAS No.

10473-90-2

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H16FNO2/c1-4-18(22-17(21)20(2)3,14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h1,5-13H,2-3H3

InChI Key

COJLTDIHWHCUCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC(C#C)(C1=CC=CC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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